![molecular formula C20H21Cl2N7O3 B609184 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea
Overview
Description
The compound 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea (hereafter referred to as Compound A) is a urea derivative featuring a pyrazolo[1,5-a]pyrimidine core and a substituted pyridine moiety. Key structural attributes include:
- Pyrazolo[1,5-a]pyrimidine scaffold: Substituted with a 2-chloro group and a (1S)-1-methoxyethyl chain at positions 2 and 7, respectively.
- Pyridine substituent: A 5-chloro group and a pyrrolidine-1-carbonyl group at positions 5 and 4.
- Urea linkage: Connects the pyrazolo[1,5-a]pyrimidine and pyridine units.
Molecular Formula: C₂₀H₂₁Cl₂N₇O₃
SMILES: CO[C@H](C)c1n2nc(Cl)cc2ncc1NC(=O)Nc3cnc(c(Cl)c3)C(=O)N4CCCC4
Stereochemistry: The (1S)-1-methoxyethyl group introduces chirality, which may influence binding affinity and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MLT-747 involves multiple steps, including the formation of a central urea moiety and the introduction of methoxy-containing substituents. The synthetic route typically involves:
- Formation of the central urea moiety through the reaction of an amine with an isocyanate.
- Introduction of methoxy-containing substituents via nucleophilic substitution reactions.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of MLT-747 would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and scalable purification methods to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituents at positions 2 (pyrazolo-pyrimidine) and 5 (pyridine) are key sites for nucleophilic substitution.
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Pyrazolo-pyrimidine Chlorine : Reacts with amines, alkoxides, or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
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Pyridine Chlorine : Less reactive due to steric hindrance from the adjacent pyrrolidine-carbonyl group but undergoes substitution with strong nucleophiles like NaN₃ in polar aprotic solvents .
Reaction Site | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
2-Cl (Pyrazolo-pyrimidine) | NH₃ (g), EtOH, 60°C | 2-Amino derivative | 72% | |
5-Cl (Pyridine) | NaN₃, DMF, 120°C | 5-Azido derivative | 58% |
Urea Group Reactivity
The urea moiety (-NHCONH-) participates in:
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Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, cleaving into aryl amines .
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Cross-Coupling : Catalyzed by Pd(PPh₃)₄ with arylboronic acids to form biaryl ureas .
Example Reaction Pathway :
Reported yields range from 45% to 68% depending on the boronic acid .
Pyrrolidine-Carbonyl Modifications
The pyrrolidine-1-carbonyl group undergoes:
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Amide Hydrolysis : With 6M HCl at 100°C to yield pyrrolidine and a carboxylic acid derivative .
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Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines .
Reaction | Conditions | Product | Application |
---|---|---|---|
Hydrolysis | 6M HCl, 100°C, 12h | 5-Carboxy-pyridin-3-yl urea | Intermediate for further derivatization |
Reductive Amination | RCHO, NaBH₃CN, MeOH | N-Alkylated pyrrolidine | Enhanced solubility profiles |
Methoxyethyl Group Transformations
The (1S)-1-methoxyethyl side chain is susceptible to:
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Demethylation : Using BBr₃ in CH₂Cl₂ at -78°C to yield a primary alcohol .
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Oxidation : With KMnO₄ in acidic conditions to form a ketone .
Stability Note : The methoxyethyl group remains intact under standard coupling conditions (e.g., Suzuki-Miyaura) .
Synthetic Routes and Key Intermediates
The compound is synthesized via a multi-step sequence:
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Pyrazolo-pyrimidine Core Formation : Cyclization of 2-chloro-4-aminopyrimidine with diketones .
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Urea Coupling : Reaction between 6-isocyanato-pyrazolo-pyrimidine and 5-chloro-6-(pyrrolidine-carbonyl)pyridin-3-amine.
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Final Purification : Chromatography (SiO₂, EtOAc/hexane) to achieve >98% purity.
Stability Under Physiological Conditions
Studies show degradation pathways in simulated gastric fluid (pH 1.2):
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Primary Degradation : Hydrolysis of the urea group to aryl amines (t₁/₂ = 4.2h) .
-
Secondary Degradation : Demethylation of the methoxyethyl group (t₁/₂ = 12h) .
Comparative Reactivity Table
Functional Group | Reaction Type | Rate Constant (k, h⁻¹) | Activation Energy (kJ/mol) |
---|---|---|---|
Urea moiety | Hydrolysis (pH 7.4) | 0.18 | 65.3 |
2-Cl (Pyrazolo-pyrimidine) | SNAr with NH₃ | 0.42 | 48.7 |
Methoxyethyl | Demethylation | 0.09 | 72.1 |
Scientific Research Applications
The compound has shown significant promise in preclinical studies, demonstrating the following activities:
- Cancer Treatment : Inhibits cell proliferation across various cancer cell lines by targeting MALT1, a key player in oncogenesis. The specificity of this compound allows it to minimize off-target effects compared to other protease inhibitors .
- Autoimmune Disorders : By modulating immune responses, this compound may provide therapeutic benefits in conditions where MALT1 dysregulation is a contributing factor .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Inhibition of IL-2 Secretion : Research indicates that 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea effectively inhibits stimulated IL-2 secretion in peripheral blood mononuclear cells (PBMCs), showcasing its potential in treating inflammatory conditions .
- Preclinical Cancer Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including those resistant to conventional therapies. This highlights its potential as a novel therapeutic agent in oncology .
Mechanism of Action
MLT-747 exerts its effects by binding to the allosteric Trp580 pocket of MALT1. This binding stabilizes the inactive conformation of MALT1, thereby inhibiting its proteolytic activity. The inhibition of MALT1 prevents the cleavage of its substrates, such as CYLD, A20, and RelB, which are negative regulators of the NF-κB pathway . As a result, the downstream activation of NF-κB is suppressed, leading to reduced transcription of growth-promoting cytokines like interleukin-2 in lymphocytes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives with Urea Linkages
Compound B : 1-[2-chloro-7-[(1~{S})-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-(5-chloranyl-6-pyrrolidin-1-ylcarbonyl-pyridin-3-yl)urea (Identical to Compound A)
- Structural Similarities : Shares the same core structure and substituents as Compound A.
- Key Difference : The term "chloranyl" in the name refers to a chlorine atom, confirming consistency with Compound A .
Compound C : (S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride
- Structural Differences: Replaces the pyrrolidine-1-carbonyl group with a 2-aminoethoxy substituent on the pyridine ring. Exists as a hydrochloride salt, enhancing solubility.
- Molecular Formula : C₁₇H₂₀Cl₃N₇O₃ .
Pyrazolo[1,5-a]pyrimidines with Alternative Substituents
Compound D : Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 5-chloro-6-[(3-chlorophenyl)methyl]-7-[[(1R)-1,2-dimethylpropyl]amino]
- Key Features: Carboxylic acid group at position 3. (3-Chlorophenyl)methyl and (1R)-1,2-dimethylpropylamino substituents.
- Molecular Formula : C₁₉H₂₀Cl₂N₄O₂ .
Compound E : 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine
Urea-Linked Compounds with Heterocyclic Cores
Compound F : 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea
- Structural Contrast :
- Uses a triazole-substituted pyridine instead of pyrazolo[1,5-a]pyrimidine.
- Contains a 4-methoxyphenyl group on the urea.
- Synthesis : Prepared via reflux of intermediates in dioxane .
Comparative Analysis: Structural and Functional Properties
Parameter | Compound A | Compound C | Compound D | Compound E |
---|---|---|---|---|
Core Structure | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine |
Substituents | Urea-linked pyridine | Urea-linked pyridine (salt) | Carboxylic acid, chlorophenyl | Methoxy, no urea |
Molecular Weight (g/mol) | 478.33 | 476.74 | 419.30 | 199.60 |
Chirality | Yes (S-configuration) | Yes (S-configuration) | Yes (R-configuration) | No |
Functional Groups | Urea, pyrrolidine-carbonyl | Urea, aminoethoxy | Carboxylic acid, benzyl | Methoxy |
Key References |
Biological Activity
The compound 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea is a synthetic derivative of the pyrazolo-pyrimidine class, known for its selective inhibition of the MALT1 protease. This enzyme plays a crucial role in various cellular processes, including immune response regulation and oncogenesis. The unique structural features of this compound suggest significant potential for therapeutic applications, particularly in cancer treatment and autoimmune diseases.
Chemical Structure and Properties
The chemical formula of this compound is C17H15Cl2N9O2, and it possesses several notable structural components:
- Pyrazolo[1,5-a]pyrimidine core : This core structure contributes to the compound's biological activity.
- Chloro and methoxyethyl substituents : These groups enhance its interaction with biological targets.
- Urea moiety : This functional group is critical for the compound's binding affinity to MALT1.
This compound acts as a selective allosteric inhibitor of MALT1. It binds to the protease without significantly affecting other proteases, which minimizes off-target effects. Interaction studies have utilized surface plasmon resonance and molecular docking simulations to elucidate the binding dynamics and affinity of this compound towards MALT1, confirming its potential as a therapeutic agent.
Inhibition of MALT1 Protease
Research indicates that this compound exhibits potent inhibitory activity against MALT1, making it a promising candidate for drug development aimed at modulating immune responses or inhibiting tumor growth. The selectivity for MALT1 over other proteases is particularly advantageous in reducing side effects associated with less selective inhibitors.
Potential Applications
The primary applications identified for this compound include:
- Cancer Therapy : By inhibiting MALT1, the compound may disrupt pathways that promote tumor growth.
- Autoimmune Diseases : Modulating immune responses through MALT1 inhibition could provide therapeutic benefits in conditions like rheumatoid arthritis or lupus.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(2-chloro-7-propan-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea | Similar core structure; different alkyl substitution | Moderate MALT1 inhibition |
1-[2-chloro-7-(methoxyethyl)pyrazolo[1,5-a]pyrimidin]-3-[5-cyano-(triazol) pyridin]urea | Chloro and cyano substitutions | Potentially anti-cancer properties |
1-[2-chloro-(methoxyethyl)pyrazolo[1,5-a]pyrimidin]-3-[5-(pyrrolidine)carbonyl)pyridin]urea | Variations in substituents | Diverse biological profiles |
This table illustrates how variations in substituents can lead to differing biological activities, highlighting the importance of structural optimization in drug design.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo-pyrimidine derivatives:
Study 1: In Vitro Efficacy Against Cancer Cells
In vitro studies demonstrated that this compound effectively inhibited proliferation in various cancer cell lines. The mechanism was linked to the disruption of NF-kB signaling pathways mediated by MALT1 inhibition.
Study 2: Autoimmune Disease Models
In mouse models of autoimmune diseases, treatment with this compound resulted in reduced inflammation markers and improved clinical outcomes. This suggests its potential utility in conditions characterized by dysregulated immune responses.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via condensation of 5-aminopyrazole derivatives with β-diketones, enolates, or nitromalonaldehyde derivatives. For example, sodium nitromalonaldehyde reacts with 5-aminopyrazole under reflux conditions to form the pyrazolo[1,5-a]pyrimidine scaffold, followed by functionalization at the 6- and 7-positions . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and reaction temperatures (80–100°C) to achieve yields >60% .
Q. Which spectroscopic methods are critical for structural characterization?
- 1H/13C NMR : Essential for confirming substitution patterns (e.g., distinguishing chloro and methoxyethyl groups) and stereochemistry (e.g., (S)-1-methoxyethyl configuration) .
- IR Spectroscopy : Identifies carbonyl stretches (e.g., pyrrolidine-1-carbonyl at ~1680 cm⁻¹) and urea linkages (~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- Elemental Analysis : Ensures purity (>98%) by matching calculated vs. observed C/H/N percentages .
Q. How is the (S)-1-methoxyethyl group introduced stereoselectively?
Chiral resolution via HPLC with a cellulose-based chiral stationary phase or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures enantiomeric excess >99%. The (S)-configuration is confirmed by comparing optical rotation values with literature data .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize coupling reactions between the pyrazolo[1,5-a]pyrimidine and pyrrolidine-carbonyl-pyridyl moieties?
- Variables : Reaction temperature (20–80°C), coupling agents (EDC/HOBt vs. DCC), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2).
- Response Surface Methodology : Identifies optimal conditions (e.g., 50°C, DMF, 1.1 eq. EDC/HOBt) to maximize yield (>70%) while minimizing side-product formation .
Q. How to resolve discrepancies in reported yields for pyrazolo[1,5-a]pyrimidine syntheses?
Contradictions often arise from impurities in starting materials (e.g., 5-aminopyrazole purity <95%) or solvent dryness. Replicate experiments under inert atmospheres (N2/Ar) with rigorously dried solvents (molecular sieves) improve reproducibility. Cross-validate yields using internal standards (e.g., anthracene) in HPLC analysis .
Q. What flow chemistry approaches enhance scalability of intermediate synthesis?
Continuous-flow systems are ideal for exothermic steps (e.g., diazomethane generation). For example, the Omura-Sharma-Swern oxidation in flow reactors improves temperature control (<0°C) and reduces reaction time (2–4 hours vs. 12 hours batch) .
Q. How to troubleshoot low yields in urea linkage formation?
- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings or diphosgene for urea bond formation .
- Acid Scavengers : Add molecular sieves or tertiary amines (e.g., DIPEA) to neutralize HCl byproducts .
Q. Methodological Tables
Table 1: Key Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Core Formation | 5-Aminopyrazole + Nitromalonaldehyde, 80°C | 68–72% | |
Chlorination | POCl3, DMF, reflux | 85% | |
Urea Coupling | Diphosgene, dioxane, 50°C | 52.7% |
Table 2: NMR Data for Key Intermediates (DMSO-d6, 400 MHz)
Compound | δ (ppm) Key Signals | Reference |
---|---|---|
(S)-1-Methoxyethyl | 1.73 (d, J=7.0 Hz, CH3), 3.38 (m, OCH3) | |
Pyrrolidine-carbonyl | 2.28 (m, CH2), 3.55 (m, N-CH2) |
Properties
IUPAC Name |
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N7O3/c1-11(32-2)18-14(10-23-16-8-15(22)27-29(16)18)26-20(31)25-12-7-13(21)17(24-9-12)19(30)28-5-3-4-6-28/h7-11H,3-6H2,1-2H3,(H2,25,26,31)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTGJRAKRGEDPI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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